molecular formula C21H15N3O3S B2487988 2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide CAS No. 476458-12-5

2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide

Cat. No.: B2487988
CAS No.: 476458-12-5
M. Wt: 389.43
InChI Key: MZTKQJPZBGKBAT-UHFFFAOYSA-N
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Description

2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide is a complex synthetic compound designed for advanced research applications. It belongs to a class of molecules that integrate a thieno[3,4-c]pyrazole core with a 2-oxo-2H-chromene-3-carboxamide moiety, a structure known for its diverse biological potential. This specific molecular architecture, featuring a phenyl substituent on the pyrazole ring, is of significant interest in medicinal chemistry and preclinical drug discovery. Compounds with this fused heterocyclic system are frequently investigated for their multifaceted biological activities. Research on close structural analogues has indicated potential for various pharmacological effects, including serving as a key scaffold in the development of anticancer agents due to suggested cytotoxic effects on cancer cell lines, and exhibiting anti-inflammatory properties through the modulation of inflammatory pathways. The proposed mechanism of action for such molecules often involves targeted interaction with specific enzymes or receptors, potentially leading to the inhibition of key signaling pathways or the induction of apoptosis (programmed cell death). This product is provided as a reliable research tool for scientists exploring novel therapeutic leads, studying enzyme kinetics, and investigating structure-activity relationships (SAR) within this promising chemical space. This product is intended for research purposes only and is not for human or veterinary therapeutic use.

Properties

IUPAC Name

2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c25-20(15-10-13-6-4-5-9-18(13)27-21(15)26)22-19-16-11-28-12-17(16)23-24(19)14-7-2-1-3-8-14/h1-10H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTKQJPZBGKBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O3SC_{20}H_{20}N_{4}O_{3}S with a molecular weight of approximately 396.47 g/mol. The structure features a chromene moiety linked to a thieno[3,4-c]pyrazole ring, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of pyrazole and chromene compounds. The specific compound under review has shown promising results in vitro against several cancer cell lines.

  • Cell Line Studies :
    • In one study, derivatives similar to this compound were evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 0.01 µM to 0.39 µM, indicating significant potency against these cell lines .
Cell Line IC50 (µM) Reference
MCF-70.01
HCT1160.39
A5490.28

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation.

  • Mechanism of Action :
    • The compound potentially inhibits COX enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.

Antimicrobial Activity

Preliminary evaluations have suggested that this compound exhibits antimicrobial properties against various bacterial strains.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study reported that derivatives similar to this compound displayed significant anticancer efficacy with IC50 values lower than those of standard chemotherapeutics .
  • Synergistic Effects :
    • Combining this compound with other chemotherapeutic agents has shown synergistic effects in enhancing cytotoxicity against resistant cancer cell lines .
  • Inhibition Studies :
    • Molecular docking studies have been conducted to understand the binding affinity of the compound towards various biological targets involved in cancer progression, indicating a strong interaction with Aurora-A kinase .

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